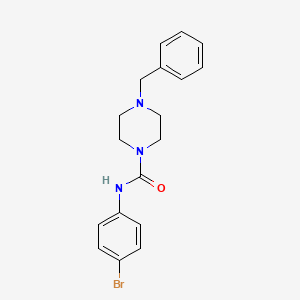
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-AT leads to an increase in GABA levels, which can have therapeutic effects in various neurological and psychiatric disorders.
Mechanism of Action
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. An increase in GABA levels can lead to a decrease in neuronal excitability, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid has been shown to increase GABA levels in various regions of the brain, including the cortex, hippocampus, and striatum. It has also been shown to increase the expression of GABA receptors in the brain. These effects can lead to a decrease in neuronal excitability and an increase in inhibitory tone, which can have therapeutic effects in various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, its high potency can also make it difficult to use in certain experiments, as it may lead to non-specific effects. Additionally, its selectivity for GABA-AT may limit its use in studying other pathways that are involved in the regulation of GABA levels.
Future Directions
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid has shown promising results in preclinical and clinical studies for the treatment of various neurological and psychiatric disorders. Future research could focus on further understanding the mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid and its effects on other neurotransmitter systems. Additionally, studies could explore the potential of 1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid in combination with other drugs for the treatment of complex disorders such as addiction and depression. Finally, research could focus on developing new analogs of 1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid with improved pharmacokinetic properties and selectivity.
Synthesis Methods
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyrimidine ring, followed by the introduction of a piperidine ring and a carboxylic acid group. The final step involves the introduction of a fluoro-substituted benzyl group.
Scientific Research Applications
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. Clinical trials have also shown promising results in the treatment of cocaine addiction and alcohol use disorder.
properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-3-[(2-fluorophenyl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-16-5-2-1-4-15(16)11-20(19(25)26)8-3-9-24(12-20)18-10-17(14-6-7-14)22-13-23-18/h1-2,4-5,10,13-14H,3,6-9,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVNMMJIWDASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)(CC4=CC=CC=C4F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(5-quinoxalinylcarbonyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5482394.png)
![1-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)azepane](/img/structure/B5482398.png)

![6-hydroxy-2-{2-[3-methoxy-4-(1-naphthylmethoxy)phenyl]vinyl}-5-nitro-4(3H)-pyrimidinone](/img/structure/B5482419.png)
![4-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5482420.png)

![5-nitro-6-(2-{5-[2-(trifluoromethyl)phenyl]-2-furyl}vinyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5482439.png)

![N-{2-[2-amino-4-(cyclobutylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethyl}urea](/img/structure/B5482454.png)
![7-(2,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5482459.png)
![N-[2-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-(hydroxymethyl)-2-oxoethyl]acetamide](/img/structure/B5482460.png)
![7-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5482467.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5482471.png)
